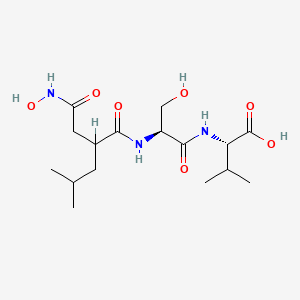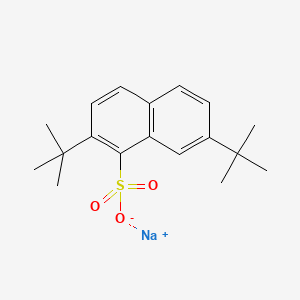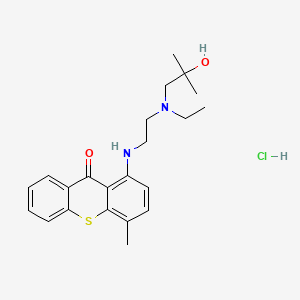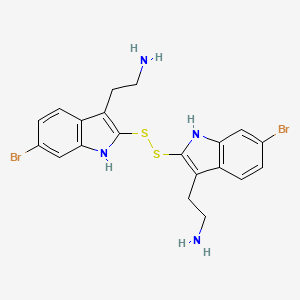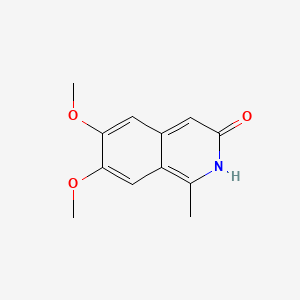
3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-
Overview
Description
“3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-” is a chemical compound with the linear formula C12H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of “3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-” is represented by the linear formula C12H13NO3 . It has a molecular weight of 219.242 .Chemical Reactions Analysis
In one study, products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2 (1H)-yl)methyl]phenols were obtained .Scientific Research Applications
Isoquinoline Alkaloids in Traditional Medicine
Isoquinoline alkaloids, including 3(2H)-Isoquinolinone derivatives, have been studied for their presence in traditional medicinal plants. For instance, isoquinoline alkaloids isolated from the rhizoma of Coptis chinensis have been investigated, revealing a variety of compounds with potential medicinal properties (Qing, 2007).
Pharmacological Potential in Cardiovascular and Antitumor Treatments
Significant research has been conducted into the pharmacological potential of isoquinoline derivatives. Compounds in this category have demonstrated potent antihypertensive and vasodilator properties, indicating their potential utility in cardiovascular treatments (Lal et al., 1984). Additionally, studies have explored the synthesis and antitumor activity of these compounds, highlighting their broad antitumor spectrum against various cancer cell lines (Cho et al., 1997).
Chemical Synthesis and Structural Analysis
The chemical synthesis of 3(2H)-Isoquinolinone derivatives has been a subject of research, focusing on the creation of novel compounds with specific properties. For example, studies have explored the synthesis of novel isoquinolinones and their potential activity in vasodilation (Zhang San-qi, 2010). Additionally, structural analysis of these compounds, including stereochemical studies, provides insights into their chemical properties and potential applications (Kóbor et al., 1994).
Potential in Local Anesthetic Activity
Recent studies have evaluated the local anesthetic activity of isoquinoline alkaloid derivatives, including 3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-. These studies aim to understand the therapeutic potential and toxicity of these compounds, offering insights into their possible medical applications (Azamatov et al., 2023).
Optical and Electronic Properties for Sensor Applications
The unique optical and electronic properties of certain 3(2H)-Isoquinolinone derivatives have been studied for potential applications in sensors and optoelectronic devices. This research highlights the dual fluorescence emission of these compounds, making them suitable for various technological applications (Craig et al., 2009).
properties
IUPAC Name |
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(14)13-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMVLDOJZNMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167933 | |
| Record name | 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl- | |
CAS RN |
16535-98-1 | |
| Record name | Bemarinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016535981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)
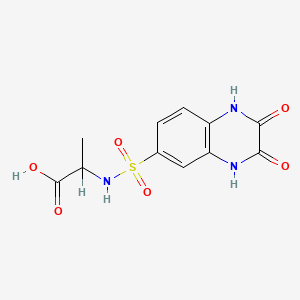
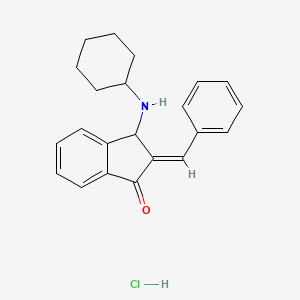
![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
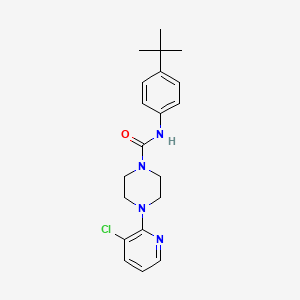
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
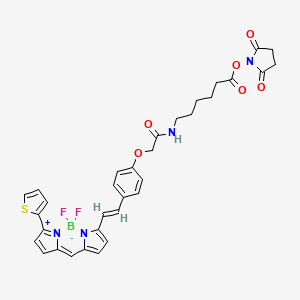
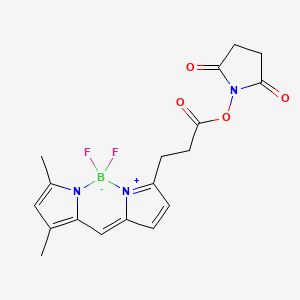
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)
